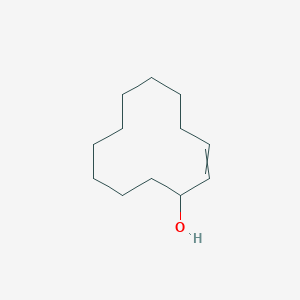

Cyclododec-2-en-1-ol

Description

BenchChem offers high-quality Cyclododec-2-en-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclododec-2-en-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

13786-77-1 |

|---|---|

Molecular Formula |

C12H22O |

Molecular Weight |

182.30 g/mol |

IUPAC Name |

cyclododec-2-en-1-ol |

InChI |

InChI=1S/C12H22O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h8,10,12-13H,1-7,9,11H2 |

InChI Key |

HNTAJRDNEDXPDP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCCC=CC(CCCC1)O |

Origin of Product |

United States |

Allylic Oxidation of Cyclododecene:

A common method for the synthesis of allylic alcohols is the allylic oxidation of alkenes. Selenium dioxide (SeO₂) is a classical reagent for this transformation, proceeding through an ene reaction followed by a ache-pub.org.rsadichemistry.com-sigmatropic rearrangement. adichemistry.comnih.govresearchgate.netrsc.org While effective, this method often requires stoichiometric amounts of the selenium reagent. More modern approaches utilize catalytic amounts of selenium dioxide in the presence of a co-oxidant. Other transition metal catalysts can also be employed for the allylic oxidation of large-ring cycloalkenes. ache-pub.org.rsrsc.orgfrontiersin.orgresearchgate.netnih.gov

Reduction of Cyclododec 2 En 1 One:

Stereoselective and Enantioselective Approaches

The control of stereochemistry is paramount in the synthesis of cyclododec-2-en-1-ol, particularly concerning the cis or trans configuration of the double bond and the absolute configuration at the chiral center bearing the hydroxyl group.

Diastereoselective Synthesis Pathways, including Epoxidation Stereoselectivity

Diastereoselective synthesis pathways for cyclododec-2-en-1-ol often leverage the inherent directing effects of existing functional groups. A notable example involves the epoxidation of (E)-cyclododec-2-en-1-ol. Research has demonstrated that the stereoselectivity of epoxidation can be controlled by the choice of catalyst. Vanadium-catalyzed epoxidation of (E)-cyclododec-2-en-1-ol preferentially yields cis epoxides. In contrast, peroxy acid epoxidation of the same substrate predominantly produces trans epoxides. This divergent stereoselectivity highlights the influence of the reaction conditions and catalyst on the diastereomeric outcome of the epoxidation of medium-ring allylic alcohols. researchgate.netresearchgate.net

A general principle observed in the vanadium-catalyzed epoxidation of conformationally biased cyclic allylic alcohols, such as 5-tert-butylcyclohex-2-en-1-ols, is that a quasi-axial hydroxyl conformation promotes higher cis stereoselectivity. This suggests a transition state geometry where the hydroxyl group plays a directing role. researchgate.net

Enantioselective Synthetic Routes

Enantioselective synthesis, also known as asymmetric synthesis, aims to produce one stereoisomeric product in unequal amounts, particularly when forming new chiral centers. wikipedia.org While specific details for the enantioselective synthesis of cyclododec-2-en-1-ol are less extensively detailed in the provided sources, the broader context of enantioselective synthesis of cyclic allylic alcohols is relevant. For instance, studies on the vanadium-catalyzed epoxidation of cyclic allylic alcohols, including (E)-cyclododec-2-en-1-ol, have investigated the stereochemical outcomes, implying potential for enantiocontrol if chiral catalysts or auxiliaries are employed. researchgate.net The development of highly enantio- and diastereoselective one-pot procedures for synthesizing epoxy alcohols generally involves asymmetric carbon-carbon bond-forming reactions followed by diastereoselective epoxidation. organic-chemistry.orgnih.gov Such methodologies, although often demonstrated with acyclic systems, provide a conceptual framework for achieving enantioselectivity in complex cyclic structures.

Control of Stereochemistry in Macrocyclic Systems

Controlling stereochemistry in macrocyclic systems like cyclododec-2-en-1-ol is inherently challenging due to their conformational flexibility. nih.gov However, significant advancements have been made in this area. Catalyst-controlled stereoselective ring-closing metathesis (RCM) is a powerful method for the synthesis of large unsaturated rings, enabling high Z-selectivity in macrocyclic alkenes. nih.gov This approach, utilizing catalysts such as tungsten-based alkylidenes, can deliver macrocyclic alkenes with up to 97% Z selectivity, which is critical for establishing the desired double bond geometry in precursors or derivatives of cyclododec-2-en-1-ol. nih.gov

Furthermore, the judicious selection of chiral catalysts can be decisive in promoting efficient macrocyclization reactions and controlling stereochemistry, even in cases where no new static stereogenic elements are introduced. pnas.org This "chirality-matched" catalyst control influences favorable transition-state relationships, which is a key principle for achieving desired stereochemical outcomes in the synthesis of macrocyclic compounds. pnas.org

Targeted Synthetic Transformations

Targeted synthetic transformations involve converting readily available precursors into cyclododec-2-en-1-ol or its derivatives through specific reaction types.

Reductive Synthesis from Carbonyl Precursors (e.g., cyclododecanone)

Cyclododecanone (B146445) (PubChem CID: 13246) is a significant industrial intermediate for various macrocyclic systems. arkat-usa.orgwikipedia.org It can be produced from cyclododecatriene (PubChem CID: 11520) via selective epoxidation to epoxycyclododecadiene, followed by hydrogenation to cyclododecanol (B158456) (PubChem CID: 9279), and subsequent oxidation to cyclododecanone. scirp.orgscirp.org

A direct and highly efficient reductive pathway to (E)-cyclododec-2-en-1-ol involves the reaction of trans-epoxycyclododecane (PubChem CID: 11090380) with diethylaluminum 2,2,6,6-tetramethylpiperidide (DATMP). This transformation yields (E)-cyclododec-2-en-1-ol in quantitative yield. researchgate.net This highlights a strategy where an epoxide precursor, potentially derived from cyclododecanone through a series of transformations (e.g., conversion to an alkene, epoxidation), undergoes a stereoselective reductive ring-opening to furnish the desired allylic alcohol.

Alkylation Strategies for Carbon Framework Construction

Alkylation reactions are fundamental in organic synthesis for constructing carbon frameworks by attaching an alkyl group to a substrate molecule. mt.com While general alkylation strategies are well-established, such as the alkylation of aldehydes or ketones to form C-C bonds (e.g., Grignard reactions) or the alkylation of aromatic rings (e.g., Friedel-Crafts alkylation), their direct application to the synthesis of cyclododec-2-en-1-ol's specific carbon framework is not explicitly detailed in the provided sources. mt.com

However, the principles of alkylation, particularly those leading to the formation of new C-C bonds with high regioselectivity and diastereoselectivity, are crucial for building complex molecular targets. mt.comorganic-chemistry.org For instance, deconjugative α-alkylation of α,β-unsaturated aldehydes has been explored as a strategy for constructing terpenoid precursors. nih.gov Similarly, alkylation of β-dicarbonyl compounds can lead to C-alkylated derivatives, which could be relevant in constructing segments of the cyclododec-2-en-1-ol scaffold that are later cyclized or further modified. mdpi.com The development of one-pot successive cyclization-alkylation strategies also demonstrates the potential for complex carbon framework construction. nih.gov While direct examples for cyclododec-2-en-1-ol are not provided, these general alkylation methodologies represent powerful tools that could be adapted or integrated into multi-step syntheses of this macrocyclic alcohol.

Ring-Opening Reactions of Cyclododecane (B45066) Epoxides to Allylic Alcohols

The conversion of epoxides to allylic alcohols is a valuable transformation in organic synthesis, often leveraging the inherent strain of the epoxide ring. One approach involves the use of non-nucleophilic bases, such as lithium diethylamide, which abstract a proton from the β-carbon position of the epoxide ring. This process generates an alkoxide ion, which subsequently undergoes hydrolysis to yield the allylic alcohol. vaia.com This method necessitates the use of a bulky, strong base to prevent nucleophilic attack on the epoxide carbon centers, which would lead to ring opening via an SN2 mechanism rather than the desired rearrangement. vaia.com

Beyond traditional base-mediated methods, more sophisticated catalytic strategies have emerged. A bimetallic radical redox-relay approach, employing titanium and cobalt complexes, offers a regio- and stereoselective pathway for the rearrangement of epoxides to allylic alcohols. chemrxiv.org, researchgate.net This strategy circumvents the limitations associated with strong base promoters, which can lead to undesired side reactions and limited functional group compatibility. chemrxiv.org The mechanism involves a reductive epoxide ring opening, initiated by a Ti(III) catalyst, followed by hydrogen atom transfer, with the Ti and Co catalysts undergoing proton-transfer/electron-transfer to achieve catalytic turnover. chemrxiv.org, researchgate.net

In the context of cyclododecane derivatives, the reduction of 1,2-epoxycyclododeca-5,9-diene with lithium aluminum hydride has been shown to yield cyclododecadienol, demonstrating the applicability of epoxide ring-opening to form allylic alcohols within the cyclododecane framework. researchgate.net Similarly, 1,2-epoxycyclododecane, a derivative obtainable from 1,5,9-cyclododecatriene (B1592173), can undergo rearrangement to form related products. researchgate.net

Palladium-Catalyzed Allylic Substitution for Etherification

Palladium-catalyzed allylic substitution is a highly effective methodology for the formation of C-O bonds, enabling the etherification of allylic substrates. A direct and relevant example involves the palladium-catalyzed reaction between isomeric cyclododec-2-en-1-yl acetates and primary aliphatic alcohols to produce cyclododec-2-en-1-yl ethers. tubitak.gov.tr This reaction, catalyzed by a triphenylphosphine (B44618) complex of palladium (e.g., Pd(0)[PPh3]4), proceeds with high yields, typically ranging from 73% to 93%. tubitak.gov.tr

The mechanism of palladium-catalyzed allylic substitution generally involves the formation of a π-allyl palladium intermediate. nih.gov, nih.gov Nucleophilic attack by an alcohol (or other oxygen nucleophile) on this intermediate leads to the formation of the desired ether. nih.gov The selectivity of these reactions can be influenced by various factors, including the choice of catalyst, ligands, and reaction conditions. For instance, in some palladium-catalyzed allylic C-H etherification reactions, allylic alcohols can act as nucleophiles. vaia.com The development of new catalytic systems has allowed for the control of branch/linear selectivity and enantioselectivity in these transformations. sioc-journal.cn

Table 1: Representative Palladium-Catalyzed Etherification of Cyclododec-2-en-1-yl Acetates

| Starting Material | Alcohol Nucleophile | Catalyst | Product | Yield (%) | Selectivity (%) |

| Cyclododec-2-en-1-yl acetate (B1210297) | Methanol (B129727) | Pd(0)[PPh3]4 | Methoxycyclododec-2-ene | High | Up to 92.3 tubitak.gov.tr |

| Cyclododec-2-en-1-yl acetate | Ethanol | Pd(0)[PPh3]4 | Ethoxycyclododec-2-ene | High | 73-93 tubitak.gov.tr |

| Cyclododec-2-en-1-yl acetate | 2-Methoxyethanol | Pd(0)[PPh3]4 | (2-Methoxyethoxy)cyclododec-2-ene | High | 73-93 tubitak.gov.tr |

Strategies for Homoallylic Alcohol Formation

While cyclododec-2-en-1-ol itself is an allylic alcohol, strategies for the formation of homoallylic alcohols are pertinent to the broader synthesis of cyclododecane derivatives. Homoallylic alcohols, characterized by a hydroxyl group located three carbons away from a double bond, are important building blocks in organic synthesis.

One general strategy for their formation involves the mild and selective C-O reduction of unsaturated cyclic ethers. rsc.org This method, utilizing catalytic amounts of B(C6F5)3 in the presence of an alkylsilane, preferentially reduces the allylic position with minimal scrambling of olefin geometry. rsc.org Steric factors can guide the reducing agent to the least substituted site in electronically equivalent substrates. rsc.org

Other approaches to homoallylic alcohols include:

Catalytic Enantioselective Aldol Addition: This method offers highly stereoselective pathways to homoallylic alcohols, often involving the addition of an unfunctionalized allyl unit to an enantiomerically enriched aldehyde or an enantioselective process with an achiral aldehyde. organic-chemistry.org

Ring-Opening Nucleophilic Substitution of Cyclopropyl Allylic Alcohols: This strategy provides access to (E)-δ-vinyl-homoallylic alcohols and ethers through Lewis acid-catalyzed reactions. york.ac.uk

Dual Palladium/Photoredox Catalysis: This combined catalytic approach enables the asymmetric synthesis of homoallylic alcohols from vinyl cyclic carbonates using Hantzsch type esters as radical precursors. masterorganicchemistry.com This method is notable for its mild reaction conditions and the ability to generate vicinal tetrasubstituted carbon centers with good yields and high regio- and enantiocontrol. masterorganicchemistry.com

Metal-Mediated Allylation of Aldehydes: Depending on the solvent choice, this reaction can yield γ-homoallylic alcohols or α-linear homoallylic alcohols. rsc.org Furthermore, γ-branched homoallylic alcohols can be rearranged to linear homoallylic alcohols in the presence of a catalytic amount of Lewis acid. rsc.org

Nickel-Catalyzed Arylative Substitution of Homoallylic Alcohols: This method directly couples unactivated homoallylic alcohols to form allylic arenes, proceeding via an allylic alcohol intermediate. nih.gov The reaction involves a tandem isomerization/allylic arylation mechanism. nih.gov

Mechanistic Investigations of Synthesis Pathways

Understanding the mechanistic details of synthetic reactions is crucial for optimizing existing methodologies and developing novel transformations.

Radical and Cationic Mediated Pathways

Both radical and cationic intermediates play significant roles in the synthesis and transformation of allylic alcohols.

Radical Pathways: Radical-mediated transformations offer unique reactivity patterns. For instance, the radical-mediated 1,2-rearrangement of allylic alcohols can lead to β-functionalized ketones, proceeding through radical (neophyl) rearrangements. tubitak.gov.tr Titanium(III)-mediated radical reductive coupling reactions allow for the direct three-carbon homologation of allylic alcohols with electron-deficient olefins, providing olefinic esters and nitriles without the need for preactivation of the hydroxyl groups. acs.org Photoredox/nickel dual catalysis enables the radical-mediated functionalization of allyl alcohol-derived partners, leading to alkylation of these motifs with high linear and E-selectivity. nsf.gov The use of cyclic iodine(III) reagents in conjunction with photoredox catalysis can activate allylic alcohols, enabling alkyl boronate addition/rearrangement reactions for the synthesis of ketones with sterically congested quaternary centers. sioc.ac.cn Furthermore, copper-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides to synthesize allylic alcohols can proceed via a radical pathway, particularly for tertiary alkyl halides. nsf.gov The high reactivity of organic radicals poses challenges in controlling selectivity, but metallorganic radical pathways are being explored to address these issues and achieve enantioselective transformations. researchgate.net

Cationic Pathways: Cationic intermediates are frequently involved in transformations of allylic alcohols, often influencing regioselectivity and stereoselectivity. The generation of cations from alkoxides, including allylic alcohols, using reagents like boron trichloride, allows for regioselective allylation reactions. academie-sciences.fr These methods avoid the harsh acidic conditions traditionally required for carbocation generation, which can limit their applicability. academie-sciences.fr In some cases, cation-induced processes can lead to the formation of complex heterocyclic structures, such as nitrogen heterocycles, through the simultaneous generation of C-C and C-N bonds from allylic or benzylic alcohols. researchgate.net Gold(I)-catalyzed amination of allylic alcohols can proceed through Lewis acid catalysis involving carbocationic intermediates, influencing the regioselectivity of the amination. duke.edu Oxidative rearrangement of cyclic tertiary allylic alcohols, for example, with IBX in DMSO, can proceed through pathways involving an allylic cation or a tertiary iodic ester. organic-chemistry.org Similarly, the epoxidation of chiral allylic alcohols can involve a three-step pathway with a cationic intermediate leading to isomerization and rearrangement products. researchgate.net

Transition State Analysis in Stereocontrolled Reactions

Transition state analysis is fundamental to understanding and predicting the stereochemical outcome of reactions involving cyclododec-2-en-1-ol and other allylic alcohols. Stereoselective transformations are often governed by subtle energetic differences between competing transition states.

In the diastereoselective epoxidation of chiral allylic alcohols, the O1-C2-C3-C4 (α) dihedral angle in the transition state is a critical determinant of whether threo or erythro diastereoselectivity prevails. acs.org Computational studies reveal that metal-catalyzed epoxidation of allylic alcohols often favors a spiro geometry over a planar one in the transition state. acs.org For instance, the empirically estimated α dihedral angle for m-chloroperbenzoic acid (m-CPBA) epoxidation is approximately 120°, favoring threo diastereoselectivity due to minimized 1,3-allylic strain. acs.org, york.ac.uk In contrast, vanadium(V) species prefer a dihedral angle of about 40-50°, and titanium(IV) isopropoxide/t-BuOOH systems favor angles between 70-90°. acs.org The Sharpless asymmetric epoxidation of allylic alcohols, a powerful tool for synthesizing optically active epoxy alcohols, demonstrates how the stereochemistry of the epoxide is determined by the specific diastereomer of the chiral tartrate diester used in the catalyst system. libretexts.org

Conformational analysis plays a crucial role in predicting stereochemical outcomes, particularly in reactions like hydroboration of allylic alcohols. github.io The minimization of allylic 1,3-strain in the reactive conformation of the starting material can dictate the approach of a reagent and, consequently, the stereochemical outcome. github.io, york.ac.uk Metal oxo complexes catalyzing the isomerization of allylic alcohols are also understood to proceed through a cyclic transition state, with kinetic experiments supporting a pericyclic mechanism involving a cationic allyl group. academie-sciences.fr Similarly, in Claisen rearrangements of allyl vinyl ethers, the configuration of the chiral center in the resulting lactone is determined by whether the reaction proceeds through a chair-like or boat-like transition state. bolivianchemistryjournal.org

Table 2: Key Parameters in Transition State Analysis for Allylic Alcohol Epoxidation

| Oxidant/Catalyst System | Preferred Transition State Dihedral Angle (α) | Diastereoselectivity Tendency | Key Strain Interaction |

| m-CPBA | ~120° | threo | Minimizes 1,3-allylic strain acs.org |

| VO(acac)2/t-BuOOH | 40-50° | (Varies) | (Varies) acs.org |

| Ti(O-i-Pr)4/t-BuOOH | 70-90° | (Varies) | (Varies) acs.org |

Chemical Reactivity and Mechanistic Studies of Cyclododec 2 En 1 Ol

Reactivity of the Allylic Alcohol Functionality

The allylic alcohol functionality in Cyclododec-2-en-1-ol, where the hydroxyl group is adjacent to a carbon-carbon double bond, exhibits distinct reactivity, particularly in oxidation reactions.

The selective oxidation of allylic alcohols to α,β-unsaturated aldehydes (if primary) or ketones (if secondary) is a crucial transformation in organic synthesis, requiring methods that preserve the integrity of the double bond. Cyclododec-2-en-1-ol, being a secondary allylic alcohol, would typically yield an α,β-unsaturated ketone upon oxidation.

Several methods achieve this selective oxidation:

Ruthenium Complex Catalysis: Ruthenium complexes, such as [Ru(mpbp)(pydic)], have been shown to efficiently and selectively oxidize primary and secondary alcohols to aldehydes and ketones, respectively, using aqueous hydrogen peroxide at room temperature. rsc.org Kinetic studies suggest a mechanism involving electrophilic ruthenium-oxo species. rsc.org

TEMPO-Catalyzed Oxidation: The 2,2,6,6-tetramethylpiperidin-1-yl)-oxyl (TEMPO) radical, often in combination with sodium hypochlorite (B82951) (household bleach), is a widely applied method for the selective oxidation of alcohols. d-nb.infoorganic-chemistry.org This method is mild, typically performed at 0-15 °C, and can be applied to acid-labile compounds as it proceeds under basic conditions. d-nb.infotcichemicals.com

Molybdenum(VI) Complexes: Dioxomolybdenum(VI) complexes have demonstrated the ability to selectively oxidize alkenols to their corresponding aldehydes, crucially leaving the double bond intact. raco.cat This highlights a highly selective approach for compounds like Cyclododec-2-en-1-ol, where the alkene is conjugated to the alcohol.

Aerobic Oxidation with Metal Catalysts: Aerobic oxidation of allylic alcohols to α,β-unsaturated enals or enones can be achieved using catalysts like Fe(NO₃)₃·9H₂O/TEMPO/NaCl under atmospheric pressure of oxygen at room temperature, retaining the double-bond configuration. organic-chemistry.org Palladium(II) acetate (B1210297) (Pd(OAc)₂) with oxygen and triethylamine (B128534) (Et₃N) can also oxidize allylic alcohols to aldehydes or ketones, with selectivity observed even in diols containing one allylic function. organic-chemistry.org

These methods offer controlled pathways for converting the allylic alcohol in Cyclododec-2-en-1-ol into the corresponding α,β-unsaturated ketone, a valuable intermediate in further synthetic endeavors.

Dehydration Mechanisms and Regioselectivity of Alkene Formation

The dehydration of alcohols, including cyclododec-2-en-1-ol, typically proceeds through elimination reactions, commonly catalyzed by strong acids and elevated temperatures. As a secondary alcohol, cyclododec-2-en-1-ol is expected to primarily undergo an E1 (unimolecular elimination) mechanism google.comtandfonline.comnih.govtandfonline.comlibretexts.orglibretexts.org.

The E1 mechanism involves a three-step process:

Protonation of the Hydroxyl Group: The alcoholic oxygen is protonated by the acid catalyst, converting the poor hydroxyl leaving group (-OH) into a good leaving group (water, -OH₂⁺) google.comtandfonline.comnih.govtandfonline.comlibretexts.orglibretexts.org. This step is fast and reversible google.com.

Formation of a Carbocation: The protonated hydroxyl group departs as a neutral water molecule, leading to the formation of a carbocation intermediate google.comtandfonline.comnih.govtandfonline.comlibretexts.orglibretexts.org. This is typically the rate-determining step google.comnih.gov.

Deprotonation and Alkene Formation: A base (often water or the conjugate base of the acid) removes a proton from a β-carbon (an adjacent carbon atom), leading to the formation of a carbon-carbon double bond and regenerating the acid catalyst google.comtandfonline.comtandfonline.comlibretexts.orglibretexts.org.

The regioselectivity of alkene formation in dehydration reactions generally follows Zaitsev's rule, which states that the major product will be the more highly substituted, and thus more stable, alkene google.comtandfonline.comtandfonline.comlibretexts.org. For cyclododec-2-en-1-ol, the presence of the existing double bond and the cyclic structure can influence the stability of the carbocation intermediate and the accessibility of β-hydrogens, potentially leading to a mixture of isomeric alkenes. Carbocation rearrangements, such as hydride or alkyl shifts, can occur if a more stable carbocation can be formed, further impacting the product distribution google.comtandfonline.comnih.govacs.org. For instance, rearrangements of epoxides have been shown to yield cyclododec-2-en-1-ol, suggesting the relevance of rearrangement pathways in this system google.comgoogle.com.

Derivatization Pathways of the Hydroxyl Group (e.g., etherification, esterification)

The hydroxyl group of cyclododec-2-en-1-ol can undergo various derivatization reactions, including etherification and esterification, which are fundamental transformations in organic synthesis.

Etherification: Allylic alcohols, such as cyclododec-2-en-1-ol, can be converted into ethers through various methods. The Williamson ether synthesis is a well-established route tandfonline.comtandfonline.com. More recently, transition metal-free SNAr-type etherification with allyl alcohols has been explored, often utilizing strong bases like potassium hydroxide (B78521) (KOH) and phase-transfer catalysts such as 18-Crown-6 in refluxing toluene, yielding allyl pyridyl ethers in good yields tandfonline.comtandfonline.com. Another sustainable approach involves the use of titanium oxide-supported molybdenum oxide catalysts, which facilitate the etherification of alcohols with allyl alcohol via a dehydration process, with water as the sole byproduct rsc.org. This mechanism is thought to involve the formation of σ-allyl species followed by nucleophilic attack by another alcohol rsc.org.

Notably, palladium-catalyzed allylic substitution reactions have been successfully applied to cyclododec-2-en-1-yl acetates (derivatives of cyclododec-2-en-1-ol). These reactions with primary aliphatic alcohols yield cyclododec-2-en-1-yl ethers with good selectivity, ranging from 73% to 93% tubitak.gov.tr. This demonstrates a direct and efficient pathway for the etherification of the cyclododecenyl system.

Esterification: The hydroxyl group of allylic alcohols can be readily esterified. Direct reaction with carboxylic acids can yield unsaturated esters, sometimes even without a catalyst, particularly for allyl-type alcohols with an unsaturated tertiary carbon atom google.com. Advanced catalytic methods have also been developed for the asymmetric synthesis of chiral allylic esters. For example, palladium(II) catalysts can facilitate the enantioselective SN2′ substitution of trichloroacetimidate (B1259523) derivatives of prochiral (Z)-2-alkene-1-ols with various carboxylic acids, leading to 3-acyloxy-1-alkenes in high yields and enantiomeric purity nih.govnih.govacs.org. Oxidative esterification, a one-pot conversion of allylic alcohols to esters, can be achieved using N-heterocyclic carbene (NHC) catalysts in combination with 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) rsc.org.

Interplay Between Alkene and Hydroxyl Reactivity

The co-existence of an alkene and a hydroxyl group in cyclododec-2-en-1-ol leads to unique reactivity patterns where these functionalities can influence each other's transformations.

Allylic Rearrangements and their Stereochemical Implications

Allylic rearrangements, also known as allylic shifts, are a class of organic reactions where the double bond in an allyl compound shifts to an adjacent carbon atom lscollege.ac.inwikipedia.org. These rearrangements are often observed in nucleophilic or electrophilic substitution reactions, leading to products where the incoming group is attached to a different carbon atom than the leaving group (SN1', SN2', SNi' mechanisms) lscollege.ac.inwikipedia.org. The transition state for these reactions involves an allyl intermediate wikipedia.org.

Beyond simple substitutions, cyclododec-2-en-1-ol, as an allylic alcohol, is a potential substrate for sigmatropic rearrangements. Sigmatropic rearrangements are intramolecular pericyclic reactions where a sigma bond migrates across a pi-system with a simultaneous reorganization of the pi-electrons hcpgcollege.edu.instereoelectronics.orgwikipedia.org. The most well-known examples are the nih.govnih.gov-sigmatropic rearrangements, such as the Cope and Claisen rearrangements wikipedia.orgimperial.ac.uklibretexts.org. While cyclododec-2-en-1-ol itself is not a 1,5-diene or allyl vinyl ether, its allylic nature means that derivatives or reaction intermediates involving the hydroxyl group or the double bond could potentially undergo such concerted rearrangements. For instance, the formation of cyclododec-2-en-1-ol from the rearrangement of epoxides highlights the relevance of allylic rearrangement pathways in its chemical landscape google.comgoogle.com. These rearrangements can be highly stereospecific, often proceeding through chair-like or boat-like transition states, with the chair transition state generally favored unless steric constraints dictate otherwise hcpgcollege.edu.inimperial.ac.uk.

Hydrogen Bonding Effects on Reaction Outcomes

Hydrogen bonding plays a crucial role in influencing the reactivity and stereochemical outcomes of reactions involving cyclododec-2-en-1-ol. In alcohols, hydrogen bonds form between the partially positive hydrogen of the hydroxyl group and the lone pairs on oxygen atoms of other molecules (intermolecular) or within the same molecule (intramolecular) libretexts.org.

For allylic alcohols, intramolecular π-type hydrogen bonding, where the hydroxyl group interacts with the pi-system of the double bond, is a significant phenomenon mdpi.comscielo.org.mx. This interaction can stabilize specific conformers, thereby influencing the reaction pathways and stereoselectivity acs.orgnih.govmdpi.comfragranceu.com. For example, computational studies on 2-cyclopenten-1-ol (B1584729), a smaller cyclic allylic alcohol, have shown that intramolecular π-type hydrogen bonding leads to lower conformational energy and impacts its reactivity mdpi.com. The lowest energy conformation of 2-cyclopenten-1-ol exhibits a hydrogen bond distance of 2.68 Å between the hydroxyl hydrogen and the middle of the C=C double bond mdpi.com.

In epoxidation reactions of allylic alcohols, hydrogen bonding between the hydroxyl group and the peroxy acid oxidant can significantly influence the facial selectivity and diastereoselectivity of the epoxide formed nih.govfragranceu.com. This intramolecular interaction stabilizes specific transition states, guiding the approach of the oxidant to one face of the double bond over the other nih.govfragranceu.com. The strength and geometry of these hydrogen bonds are critical factors determining the stereochemical outcome.

Advanced Spectroscopic Characterization and Computational Analysis

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopic techniques are indispensable for the definitive identification and structural characterization of organic compounds like Cyclododec-2-en-1-ol. They provide atomic-level information crucial for distinguishing isomers, assigning stereochemistry, and probing conformational dynamics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure, stereochemistry, and conformational dynamics of organic molecules in solution copernicus.orglongdom.orgmdpi.comcsic.es. For Cyclododec-2-en-1-ol, both proton (¹H) and carbon-13 (¹³C) NMR would provide critical data.

¹H NMR Spectroscopy: The ¹H NMR spectrum of Cyclododec-2-en-1-ol would exhibit distinct signals for protons in different chemical environments. Protons directly attached to the double bond (vinylic protons) are typically deshielded and resonate in the δ 4.5-7.0 ppm range chemicalbook.com. The proton geminal to the hydroxyl group (H-1) would also be deshielded due to the electronegativity of oxygen, appearing around δ 3.5-4.5 ppm, often as a multiplet due to coupling with adjacent protons. The remaining methylene (B1212753) protons within the large cyclododecene (B75492) ring would give rise to complex multiplets in the aliphatic region (δ 1.0-2.5 ppm).

Stereochemical assignment, particularly for the double bond (E or Z isomerism) and the hydroxyl group's orientation relative to the double bond, can be inferred from coupling constants (J values) between vinylic and allylic protons longdom.orgrsc.org. For instance, a larger coupling constant for vinylic protons (e.g., J > 10 Hz) typically indicates a trans (E) configuration, while a smaller one (e.g., J < 10 Hz) suggests a cis (Z) configuration google.com. However, specific experimental NMR data for Cyclododec-2-en-1-ol are not widely available in the general literature. Studies on related cyclic compounds, such as (Z)-(2-(4-methoxyphenyl)cyclododec-1-en-1-ol), have reported ¹H NMR data, indicating the utility of this technique for such systems rsc.org.

¹³C NMR Spectroscopy: ¹³C NMR provides information on the carbon skeleton and the different carbon environments within the molecule libretexts.org. For Cyclododec-2-en-1-ol, the vinylic carbons (C-2 and C-3) would resonate in the deshielded region (δ 115-140 ppm) libretexts.org. The carbon bearing the hydroxyl group (C-1) would also be deshielded, typically appearing in the δ 50-80 ppm range, characteristic of carbons attached to an oxygen atom libretexts.org. The remaining methylene carbons of the cyclododecane (B45066) ring would appear in the aliphatic region (δ 20-40 ppm) libretexts.orgchemicalbook.com. The number of unique carbon signals would confirm the molecular symmetry. While specific ¹³C NMR data for Cyclododec-2-en-1-ol is not readily available, ¹³C NMR spectra for related compounds like cyclododec-2-en-1-one (B15475408) and cyclooct-2-en-1-ol (B1609350) demonstrate the expected chemical shift ranges for similar functional groups in cyclic systems spectrabase.comnih.gov.

Conformational Analysis via NMR: For a large ring system like cyclododecene, conformational flexibility is significant. Variable-temperature NMR experiments can provide insights into the conformational equilibrium and energy barriers for interconversion between different conformers copernicus.orglongdom.orgnih.gov. Analysis of chemical shifts, coupling constants (especially vicinal couplings), and Nuclear Overhauser Effect (NOE) correlations can help elucidate the preferred conformations and the dynamics of ring inversion or pseudorotation rsc.orgnih.govsoton.ac.uk. For instance, NOE experiments can identify protons that are spatially close, even if they are far apart in terms of bond connectivity, providing crucial data for 3D structure and stereochemical assignments nih.gov.

While direct spectroscopic data for Cyclododec-2-en-1-ol is not extensively reported, the principles of NMR spectroscopy are universally applicable for its detailed characterization.

Table 1: Expected NMR Chemical Shift Ranges for Cyclododec-2-en-1-ol

| Proton/Carbon Type | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| Vinylic C-H | 4.5 - 7.0 | 115 - 140 |

| C-H (α to -OH) | 3.5 - 4.5 | 50 - 80 |

| Aliphatic C-H₂ | 1.0 - 2.5 | 20 - 40 |

| O-H | 1.0 - 5.0 (variable) | - |

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to obtain structural information through its fragmentation pattern savemyexams.com. For Cyclododec-2-en-1-ol (C₁₂H₂₂O), the molecular ion (M⁺•) peak would be expected at m/z 182.

Fragmentation Pathways: Upon electron ionization (EI-MS), the molecular ion undergoes characteristic fragmentation, providing a "fingerprint" that aids in structural identification savemyexams.comlibretexts.org. For alcohols, common fragmentation pathways include:

α-cleavage: Cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group (C-1). This typically leads to the formation of a stable oxonium ion. In cyclic alcohols, this can lead to ring opening and subsequent fragmentation libretexts.org.

Dehydration: Loss of a water molecule (H₂O, 18 Da) from the molecular ion, resulting in an (M-18)⁺• peak. This is a common fragmentation pathway for alcohols, particularly secondary and tertiary alcohols, and can be prominent in cyclic systems where elimination can readily occur libretexts.org.

Allylic cleavage: Given the presence of an alkene, allylic cleavage (cleavage of the C-C bond adjacent to the double bond) can also be a significant fragmentation pathway, leading to resonance-stabilized allylic carbocations.

Table 2: Expected Mass Spectrometry Features for Cyclododec-2-en-1-ol

| Feature | Expected m/z Value | Significance |

| Molecular Ion (M⁺•) | 182 | Confirms molecular weight (C₁₂H₂₂O) |

| [M-H₂O]⁺• | 164 | Indicates presence of hydroxyl group |

| α-cleavage products | Variable | Provides insights into branching near -OH |

| Allylic cleavage products | Variable | Indicates position of double bond relative to cleavage sites |

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is invaluable for identifying the characteristic functional groups present in a molecule msu.edumdpi.comlibretexts.org. These techniques measure the absorption or scattering of infrared light by molecular vibrations, which are unique to specific bonds and functional groups.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation, providing a spectrum of absorbance versus wavenumber (cm⁻¹) bruker.comresearchgate.net. For Cyclododec-2-en-1-ol, key characteristic absorption bands would be expected:

O-H stretching: A broad and strong absorption band around 3200-3600 cm⁻¹ due to the hydroxyl group. The breadth and position can indicate hydrogen bonding mdpi.comlibretexts.org.

C-H stretching (alkene): Sharp bands above 3000 cm⁻¹ (e.g., 3010-3100 cm⁻¹) corresponding to the sp² C-H stretching vibrations of the double bond libretexts.org.

C-H stretching (alkane): Strong bands below 3000 cm⁻¹ (e.g., 2850-2970 cm⁻¹) for the sp³ C-H stretching vibrations of the methylene groups in the ring libretexts.org.

C=C stretching: A medium to weak absorption band around 1620-1680 cm⁻¹ for the carbon-carbon double bond libretexts.org. The intensity can vary depending on the symmetry and substitution pattern of the alkene.

C-O stretching: A strong absorption band around 1000-1200 cm⁻¹ for the C-O stretch of the alcohol mdpi.com.

=C-H out-of-plane bending: Strong bands in the fingerprint region (below 1500 cm⁻¹) can provide information about the substitution pattern of the double bond (e.g., cis or trans) libretexts.org.

Raman Spectroscopy: Raman spectroscopy complements FT-IR, as it measures inelastic scattering of light and is particularly sensitive to vibrations that involve changes in polarizability, such as non-polar bonds or highly symmetrical vibrations. For Cyclododec-2-en-1-ol, the C=C stretching vibration, which is often weak in IR, would typically be strong in the Raman spectrum libretexts.org. This makes Raman spectroscopy valuable for confirming the presence of the double bond.

While specific FT-IR and Raman spectra for Cyclododec-2-en-1-ol are not widely published, the characteristic vibrational frequencies of its functional groups are well-established and would be observed in its spectra libretexts.org.

Table 3: Expected Vibrational Spectroscopy Absorption Bands for Cyclododec-2-en-1-ol

| Functional Group/Bond | Type of Vibration | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) |

| O-H | Stretching | 3200-3600 (broad, strong) | 3200-3600 (weak) |

| =C-H | Stretching | > 3000 (medium) | > 3000 (medium) |

| C-H (aliphatic) | Stretching | < 3000 (strong) | < 3000 (strong) |

| C=C | Stretching | 1620-1680 (medium-weak) | 1620-1680 (strong) |

| C-O | Stretching | 1000-1200 (strong) | 1000-1200 (medium) |

| =C-H | Out-of-plane bend | 650-1000 (strong) | - |

Quantum Chemical and Molecular Modeling Studies

Computational chemistry, particularly quantum chemical methods and molecular modeling, plays a vital role in understanding the electronic structure, stability, and reactivity of molecules, complementing experimental spectroscopic data csic.es.

Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It is particularly effective for larger molecules and can provide accurate predictions of molecular geometries, vibrational frequencies, and energies researchgate.netresearchgate.net.

Electronic Structure and Properties: For Cyclododec-2-en-1-ol, DFT calculations can be employed to:

Optimize molecular geometry: Determine the most stable 3D arrangement of atoms, including bond lengths, bond angles, and dihedral angles. This is crucial for a flexible cyclic system.

Predict vibrational spectra: Calculate theoretical IR and Raman spectra, which can be compared with experimental data for band assignment and confirmation of structure mdpi.com.

Analyze electronic properties: Calculate parameters such as molecular orbitals (HOMO, LUMO), electrostatic potential maps, and charge distribution, which provide insights into reactivity and intermolecular interactions.

Determine NMR chemical shifts: DFT calculations can accurately predict ¹H and ¹³C NMR chemical shifts, aiding in the assignment of experimental spectra and confirming stereochemical assignments csic.esnih.gov.

Reaction Energetics: DFT can also be used to study the energetics of reactions involving Cyclododec-2-en-1-ol. This involves locating transition states and calculating activation energies, providing a theoretical understanding of reaction mechanisms and selectivity. For example, similar DFT studies have been conducted on the epoxidation of 2-cyclohexen-1-ol (B1581600), a smaller cyclic allylic alcohol, to understand facial selectivity and reaction pathways researchgate.net. Such studies could be extended to Cyclododec-2-en-1-ol to explore its reactivity, for instance, in epoxidation, hydrogenation, or other transformations involving the alkene or alcohol functionalities.

While specific DFT studies on Cyclododec-2-en-1-ol are not widely reported, the methodology is well-suited for its detailed theoretical characterization.

Conformational analysis is critical for understanding the properties and reactivity of flexible molecules, especially large cyclic compounds like Cyclododec-2-en-1-ol. The 12-membered ring, along with the double bond and hydroxyl group, allows for a multitude of possible conformations.

Methods for Conformational Analysis: Computational methods are essential for exploring the complex conformational landscape:

Molecular Mechanics (MM): Provides a rapid initial screening of conformers by estimating energies based on classical force fields.

Molecular Dynamics (MD) Simulations: Simulates the time-dependent behavior of molecules, allowing for the exploration of conformational space and the identification of accessible conformers at a given temperature mdpi.com.

Quantum Chemical Methods (e.g., DFT): Used for higher-level optimization of low-energy conformers identified by MM or MD, providing more accurate relative energies and geometries researchgate.net.

Potential Energy Surfaces (PES): The potential energy surface (PES) describes the energy of a molecule as a function of its atomic coordinates. By mapping the PES, researchers can identify:

Global and local minima: Represent stable conformers.

Transition states: Represent the highest energy points along the reaction pathway between conformers.

Energy barriers: The energy difference between conformers and transition states, which dictates the rate of interconversion.

Table 4: Computational Methods and Their Applications for Cyclododec-2-en-1-ol

| Method | Application |

| Molecular Mechanics (MM) | Rapid screening of initial conformers |

| Molecular Dynamics (MD) | Exploration of conformational space, identification of accessible conformers |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure, vibrational spectra, NMR shifts, reaction energetics, accurate relative energies of conformers |

Transition State Characterization and Mechanistic Validation

Research into transition state characterization and mechanistic validation typically involves identifying the high-energy intermediate states that molecules pass through during a chemical reaction. This often employs computational methods such as Density Functional Theory (DFT) and higher-level quantum chemical calculations to map reaction pathways and determine activation energies. While such studies are common for various organic transformations, specific data pertaining to the transition states or mechanistic validation of reactions involving Cyclododec-2-en-1-ol were not found in the reviewed literature. For example, studies on the epoxidation of similar cyclic alkenols, such as 2-cyclohexen-1-ol, have utilized DFT to locate transition structures and understand facial selectivity, demonstrating the general applicability of these methods to related systems researchgate.net. However, direct application or findings for Cyclododec-2-en-1-ol were not identified.

Prediction of Spectroscopic Parameters from Theoretical Models

The prediction of spectroscopic parameters from theoretical models is a powerful approach to complement experimental data, aiding in the assignment of spectra and the elucidation of molecular structures. Techniques like DFT are routinely used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and other spectroscopic properties. While computational analysis, including DFT, has been successfully combined with NMR spectroscopy to study various molecular complexes and characterize structures mdpi.commdpi.com, and machine learning models have been developed to predict spectroscopic constants for molecules nih.govmpg.de, specific detailed predictions of spectroscopic parameters for Cyclododec-2-en-1-ol using theoretical models were not found in the current search. Such predictions typically involve optimizing the molecular geometry and then performing frequency or NMR calculations at a chosen level of theory.

Compound Information

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Atom-Economical Synthetic Pathways

The synthesis of Cyclododec-2-en-1-ol and related long-chain alcohols currently involves various methods, some of which may be multi-stage or utilize less environmentally benign reagents. For instance, palladium-catalyzed reactions of isomeric cyclododec-2-en-1-yl acetates with primary aliphatic alcohols yield cyclododec-2-en-1-yl ethers, with unsaturated ketones and alcohols appearing as minor products, suggesting opportunities for direct and selective alcohol synthesis tubitak.gov.tr.

Future research should prioritize the development of sustainable and atom-economical synthetic routes. This includes exploring methods that minimize waste, utilize renewable feedstocks, and reduce energy consumption. Promising avenues include:

Biocatalysis: Investigating enzymatic pathways for the synthesis of Cyclododec-2-en-1-ol or its precursors, leveraging the high chemo-, regio-, and stereoselectivity often associated with enzymes.

Photocatalysis: Developing light-driven reactions for its synthesis, potentially from simpler cyclic precursors or even CO₂ and green hydrogen, drawing inspiration from recent advancements in sustainable long-chain alcohol production cicenergigune.com, mpg.de. For example, novel methods convert methanol (B129727) and olefins into long-chain alcohols using tandem catalytic systems, which are resource-saving and environmentally friendly mpg.de.

Flow Chemistry: Implementing continuous flow processes to improve reaction efficiency, safety, and scalability, reducing solvent usage and facilitating easier purification.

Valorization of Waste Streams: Exploring the conversion of biomass-derived feedstocks or waste materials, such as polyethylene (B3416737) pyrolysis oil, into Cyclododec-2-en-1-ol or its intermediates, similar to processes developed for other long-chain primary alcohols acs.org.

Exploration of Novel Catalytic Systems for Selective Transformations

The presence of both a hydroxyl group and a double bond in Cyclododec-2-en-1-ol offers multiple sites for chemical modification, necessitating highly selective catalytic systems to achieve desired transformations. Current research on unsaturated alcohols highlights the importance of selective oxidation and dehydration. For instance, selective oxidation of alcohols to aldehydes can be achieved using novel catalytic deep eutectic solvent surfactants with hydrogen peroxide nih.gov, frontiersin.org. Similarly, rare earth oxide catalysts like CeO₂, Er₂O₃, Yb₂O₃, and Lu₂O₃ have demonstrated selectivity in the dehydration of alkanediols into unsaturated alcohols acs.org.

Future research should focus on:

Chiral Catalysis: Developing enantioselective catalysts for the functionalization of the double bond (e.g., asymmetric epoxidation, dihydroxylation, or hydrogenation) or the hydroxyl group, leading to chiral derivatives of Cyclododec-2-en-1-ol.

Multicatalytic Systems: Designing cooperative catalytic systems that can perform multiple transformations in a single pot with high selectivity and functional group tolerance, mimicking biological processes rsc.org. This approach could enable complex syntheses from Cyclododec-2-en-1-ol with enhanced efficiency.

Heterogeneous Catalysis: Developing robust and recyclable heterogeneous catalysts that offer high activity and selectivity, facilitating easier separation and reuse in industrial applications.

Advanced Integrated Experimental and Computational Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving Cyclododec-2-en-1-ol is crucial for rational catalyst design and the optimization of synthetic pathways. Kinetic studies have already been employed to understand palladium-catalyzed reactions involving cyclododec-2-en-1-yl acetates tubitak.gov.tr.

Future research should integrate advanced experimental techniques with computational methods:

In-situ Spectroscopic Studies: Utilizing techniques such as in-situ NMR, IR, and Raman spectroscopy to monitor reactions in real-time, identifying transient intermediates and active species.

Kinetic Isotope Effects and Labeling Studies: Employing isotopic labeling to probe bond-breaking and bond-forming steps, providing insights into rate-determining steps and transition state structures.

Density Functional Theory (DFT) Calculations: Performing detailed DFT calculations to map out potential energy surfaces, identify transition states, and predict reaction selectivities. This approach has been successfully applied to understand epoxidation mechanisms of cyclic unsaturated alcohols like 2-cyclohexen-1-ol (B1581600) researchgate.net.

Machine Learning and Artificial Intelligence (AI): Applying AI and machine learning algorithms to analyze large datasets of experimental and computational data, enabling automated mechanistic elucidation and prediction of novel reactivity patterns nih.gov.

Expansion of Utility in Chemical Biology and Advanced Materials Applications

The unique structural features of Cyclododec-2-en-1-ol, including its macrocyclic framework, alkene, and hydroxyl group, suggest untapped potential in diverse fields. Long-chain alcohols and their derivatives are already widely used in various industrial applications, including detergents, surfactants, lubricants, plasticizers, and personal care products ukri.org, mpg.de, mdpi.com, fishersci.ca. Cyclododecanone (B146445), a related intermediate, is important for the production of polyamides such as nylon 12 and nylon 6,12 google.com.

Future research could focus on:

Chemical Biology: Exploring Cyclododec-2-en-1-ol as a building block or scaffold for the synthesis of novel bioactive molecules, such as enzyme inhibitors, receptor ligands, or molecular probes. Its macrocyclic nature could confer unique binding properties or conformational constraints desirable in drug discovery, similar to how other biomolecules and their derivatives are used in chemical biology universiteitleiden.nl.

Advanced Materials: Investigating its potential as a monomer for the synthesis of new polymers with tailored properties. The alkene functionality allows for polymerization or cross-linking, while the hydroxyl group can be functionalized for diverse applications. This could lead to the development of novel biodegradable polymers, functional coatings, or components for smart materials.

Supramolecular Chemistry: Utilizing Cyclododec-2-en-1-ol as a building block for the construction of self-assembling systems, host-guest complexes, or other supramolecular architectures, leveraging its cyclic structure and hydrogen-bonding capabilities rsc.org.

These research directions highlight the multifaceted potential of Cyclododec-2-en-1-ol as a compound for advanced chemical research and development.

Q & A

Q. How can researchers design robust structure-activity relationship (SAR) studies for Cyclododec-2-en-1-ol derivatives?

- Methodological Answer :

- Apply QSAR models with descriptors like logP, molar refractivity, and topological polar surface area .

- Validate SAR hypotheses using crystallography or molecular docking simulations .

- Data Reporting : Include confidence intervals and effect sizes to quantify predictive power .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.